

# AZD1208: A Pan-PIM Kinase Inhibitor for Solid Tumor Research

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## Compound of Interest

Compound Name: AZD1208

Cat. No.: B612199

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## An In-depth Technical Guide

This technical guide provides a comprehensive overview of the pan-PIM kinase inhibitor, **AZD1208**, and its potential applications in solid tumor research. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PIM kinases in oncology. This document details the mechanism of action of **AZD1208**, summarizes key preclinical and clinical findings, and provides insights into the experimental methodologies used to evaluate its efficacy.

## Introduction to PIM Kinases and AZD1208

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that play a crucial role in regulating cell proliferation, survival, and metabolism.<sup>[1][2]</sup> Overexpression of PIM kinases has been observed in a wide range of human cancers, including both hematological malignancies and solid tumors, making them an attractive target for cancer therapy.<sup>[1][2][3]</sup> High PIM1 expression, in particular, is often associated with a poor prognosis.<sup>[1]</sup>

**AZD1208** is a potent, orally available, and highly selective ATP-competitive pan-PIM kinase inhibitor, effectively inhibiting all three PIM isoforms.<sup>[4][5][6]</sup> Its development was aimed at disrupting the oncogenic signaling driven by PIM kinases, thereby inducing cell cycle arrest and apoptosis in cancer cells.<sup>[5][7]</sup> While initial clinical trials in solid tumors did not show significant single-agent efficacy, the preclinical data suggest potential for **AZD1208** in combination therapies.<sup>[4][8]</sup>

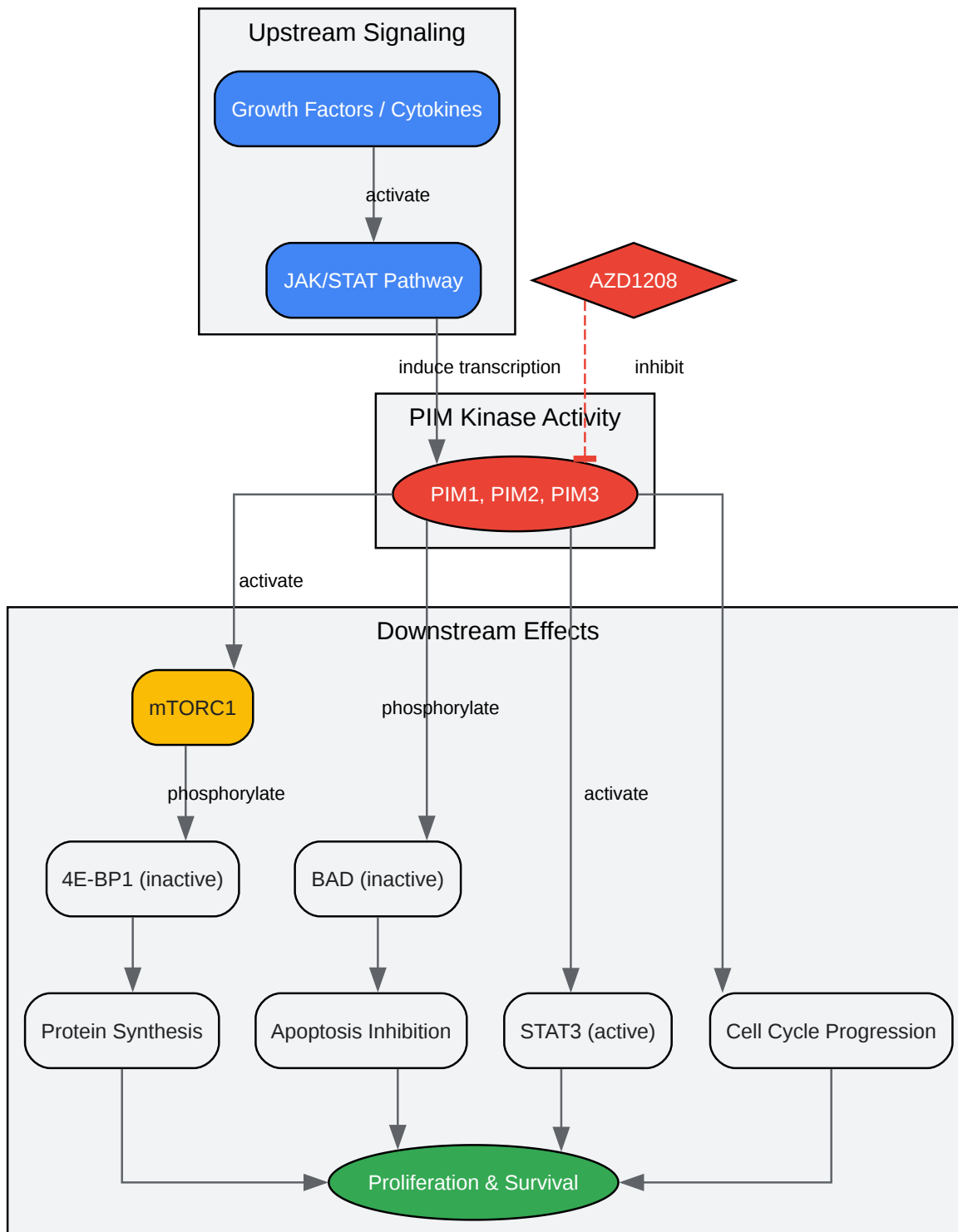
## Mechanism of Action and Signaling Pathways

**AZD1208** exerts its anti-cancer effects by inhibiting the phosphorylation of a multitude of downstream substrates of PIM kinases. This leads to the disruption of several critical signaling pathways that promote tumor growth and survival.

Key downstream effects of **AZD1208** include:

- Inhibition of the mTOR pathway: **AZD1208** has been shown to reduce the phosphorylation of key components of the mTOR signaling pathway, including 4E-BP1, p70S6K, and S6.[5][9] This leads to a suppression of protein translation and a reduction in cell growth.
- Modulation of Apoptosis: By inhibiting PIM kinases, **AZD1208** prevents the phosphorylation and inactivation of the pro-apoptotic protein BAD.[5] This promotes apoptosis and contributes to the cytotoxic effects of the compound.
- Cell Cycle Arrest: **AZD1208** can induce cell cycle arrest, in part by increasing the expression of the cell cycle inhibitor p27.[5]
- Downregulation of STAT3 Signaling: **AZD1208** has been observed to reduce the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival. [9][10]

The following diagram illustrates the central role of PIM kinases in oncogenic signaling and the mechanism of action of **AZD1208**.



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**Caption:** Simplified signaling pathway of PIM kinases and the inhibitory action of **AZD1208**.

## Preclinical Efficacy in Solid Tumors

**AZD1208** has demonstrated anti-tumor activity in a variety of preclinical solid tumor models, both in vitro and in vivo.

### In Vitro Studies

The cytotoxic and cytostatic effects of **AZD1208** have been evaluated in several solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, vary across different cancer types.

Cell Line	Cancer Type	IC50 (μM)	Reference
93T449	Liposarcoma	~20 (cytotoxic)	[9]
SNU-638	Gastric Cancer	Sensitive (dose-dependent)	[11]
SNU-601	Gastric Cancer	Resistant	[11]
N87	Gastric Cancer	~40% proliferation suppression at 10 μM	[11]
MKN45	Gastric Cancer	~40% proliferation suppression at 10 μM	[11]
PC9, H1975, HCC4006, HCC827, 11-18	NSCLC (EGFR-mutant)	Synergistic with Osimertinib	[10]
Hepatoblastoma cell lines	Hepatoblastoma	Decreased viability	[12]
KELLY, SH-SY5Y	Neuroblastoma	Reduced viability	[12]

### In Vivo Studies

**AZD1208** has also been shown to inhibit tumor growth in xenograft models of solid tumors.

Xenograft Model	Cancer Type	Treatment	Tumor Growth Inhibition	Reference
MOLM-16	Acute Myeloid Leukemia	10 mg/kg/day	89%	[5][13]
MOLM-16	Acute Myeloid Leukemia	30 mg/kg/day	Slight regression	[5][13]
SNU-638	Gastric Cancer	Not specified	Significantly delayed	[11]
Hepatoblastoma	Hepatoblastoma	Combination with cisplatin	Decreased tumor growth	[12]

## Clinical Evaluation in Solid Tumors

Two Phase I dose-escalation studies of **AZD1208** were conducted in patients with advanced solid tumors and acute myeloid leukemia (AML).[4][8]

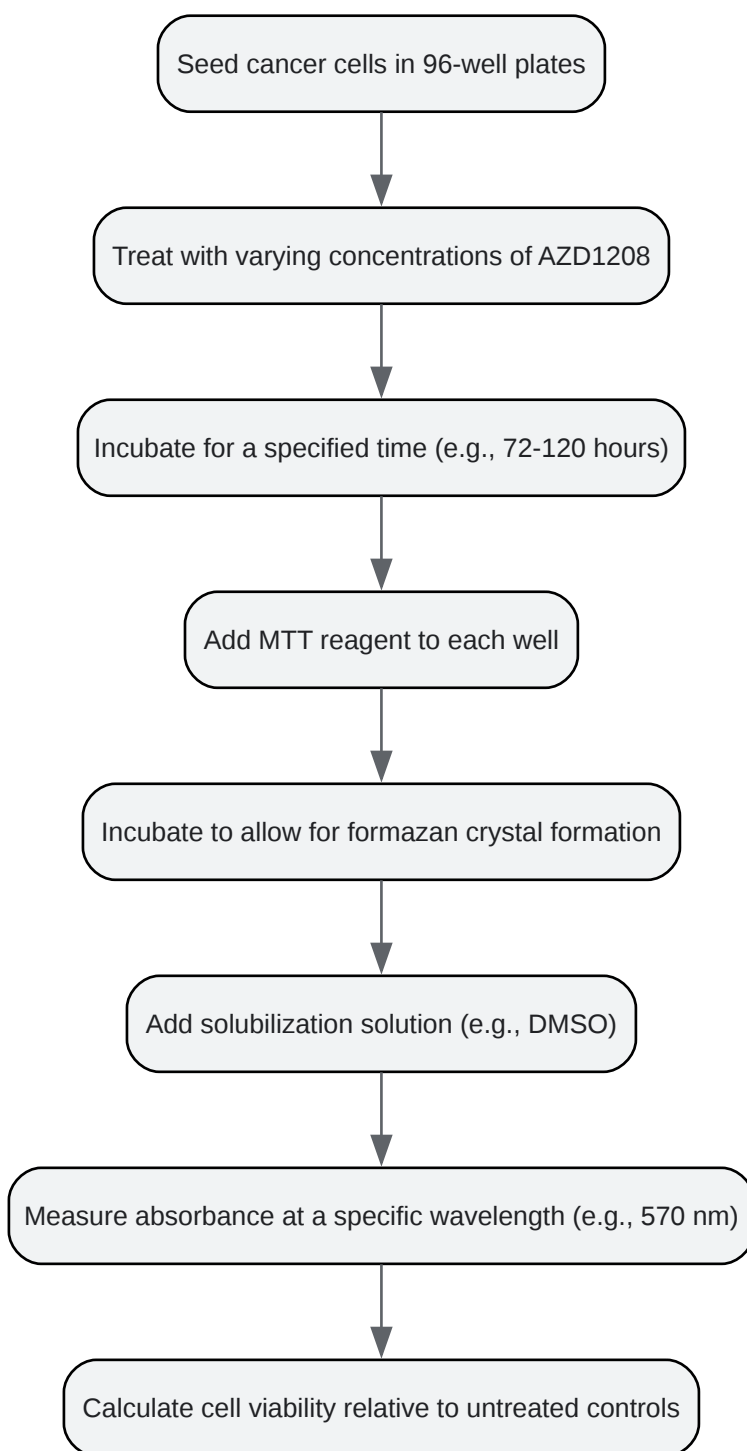
In the solid tumor study, 25 patients were treated with **AZD1208** at doses ranging from 120 to 800 mg.[4][8] The most common adverse events were gastrointestinal in nature.[4][8] Dose-limiting toxicities included rash, fatigue, and vomiting.[4][8] Although pharmacodynamic analyses showed biological activity of **AZD1208**, there were no clinical responses observed in patients with solid tumors.[4][8] The development of **AZD1208** as a monotherapy was subsequently terminated.[14]

## Experimental Protocols

This section provides a summary of the methodologies used in key preclinical studies of **AZD1208**.

## Cell Viability and Proliferation Assays

A common method to assess the effect of **AZD1208** on cancer cell growth is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.



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**Caption:** General workflow for an MTT-based cell viability assay.

Protocol Summary:

- **Cell Seeding:** Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
- **Treatment:** The cells are then treated with a range of concentrations of **AZD1208**. A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The plates are incubated for a defined period, typically 72 to 120 hours, to allow the compound to exert its effects.[\[10\]](#)[\[11\]](#)
- **MTT Addition:** Following incubation, MTT solution is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
- **Absorbance Measurement:** The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** Cell viability is calculated as a percentage of the absorbance of the untreated control cells. IC50 values are then determined from the dose-response curves.

## Western Blotting for Phosphoprotein Analysis

Western blotting is a key technique used to assess the phosphorylation status of PIM kinase substrates and other signaling proteins following treatment with **AZD1208**.

Protocol Summary:

- **Cell Lysis:** Cancer cells are treated with **AZD1208** for a specified time, after which they are lysed to extract total protein.
- **Protein Quantification:** The protein concentration of the lysates is determined using a standard method, such as the Bradford or BCA assay.
- **SDS-PAGE:** Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- **Protein Transfer:** The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Blocking:** The membrane is blocked with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-BAD, BAD, p-4E-BP1, 4E-BP1).
- **Secondary Antibody Incubation:** After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

## In Vivo Xenograft Studies

Animal models are crucial for evaluating the anti-tumor efficacy of **AZD1208** in a more complex biological system.

Protocol Summary:

- **Cell Implantation:** A specified number of human cancer cells (e.g., MOLM-16, SNU-638) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[5][11]
- **Tumor Growth:** The tumors are allowed to grow to a palpable size.
- **Treatment:** Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups. The treatment group receives daily oral doses of **AZD1208**, while the control group receives a vehicle control.[5]
- **Tumor Measurement:** Tumor volume is measured regularly (e.g., twice a week) using calipers.
- **Pharmacodynamic Analysis:** At the end of the study, or at specific time points, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting) to confirm target



engagement.

- Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.

## Future Directions and Combination Therapies

While **AZD1208** has shown limited efficacy as a single agent in solid tumors, its mechanism of action suggests that it may be more effective in combination with other anti-cancer agents.

Preclinical studies have already shown synergistic effects when **AZD1208** is combined with:

- Osimertinib (an EGFR inhibitor) in EGFR-mutant non-small cell lung cancer.[10]
- Akt inhibitors in gastric cancer.[11][15]
- Cisplatin (a chemotherapy agent) in hepatoblastoma.[12]

These findings highlight the potential of PIM kinase inhibition to overcome resistance to other targeted therapies and chemotherapies. Future research should focus on identifying predictive biomarkers of response to **AZD1208** and rationally designing combination therapies for specific solid tumor types.

## Conclusion

**AZD1208** is a potent pan-PIM kinase inhibitor with demonstrated preclinical activity in a range of solid tumors. Although it has not shown significant single-agent efficacy in clinical trials, its ability to modulate key oncogenic signaling pathways makes it a valuable tool for cancer research and a promising candidate for combination therapies. Further investigation into its synergistic interactions with other anti-cancer drugs is warranted to fully realize the therapeutic potential of targeting PIM kinases in solid tumors.

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